

# 1-(Methoxycarbonyl)piperidine-4-carboxylic acid molecular weight

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## Compound of Interest

Compound Name: 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

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An In-depth Technical Guide to **1-(Methoxycarbonyl)piperidine-4-carboxylic acid**

This technical guide provides a comprehensive overview of **1-(Methoxycarbonyl)piperidine-4-carboxylic acid**, a key building block in medicinal chemistry and pharmaceutical development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

## Physicochemical Properties

**1-(Methoxycarbonyl)piperidine-4-carboxylic acid** is a heterocyclic compound featuring a piperidine ring substituted with both a methoxycarbonyl group on the nitrogen atom and a carboxylic acid group at the 4-position. Its chemical structure makes it a valuable intermediate for the synthesis of more complex molecules.

The key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	187.19 g/mol	[1]
Molecular Formula	C <sub>8</sub> H <sub>13</sub> NO <sub>4</sub>	
CAS Number	197585-42-5	
Physical Form	Solid	
InChI Key	FDQGMCHKKYRKCB-UHFFFAOYSA-N	
SMILES String	O=C(OC)N(CC1)CCC1C(O)=O	

## Synthesis and Experimental Protocols

The synthesis of **1-(Methoxycarbonyl)piperidine-4-carboxylic acid** typically involves the N-acylation of a piperidine-4-carboxylic acid derivative. Below is a representative experimental protocol for its synthesis, based on standard organic chemistry principles for the formation of N-methoxycarbonyl groups.

### Representative Synthesis: N-Methoxycarbonylation of Piperidine-4-carboxylic acid

This protocol describes a general method for the synthesis of the title compound starting from isonipecotic acid (piperidine-4-carboxylic acid).

Materials:

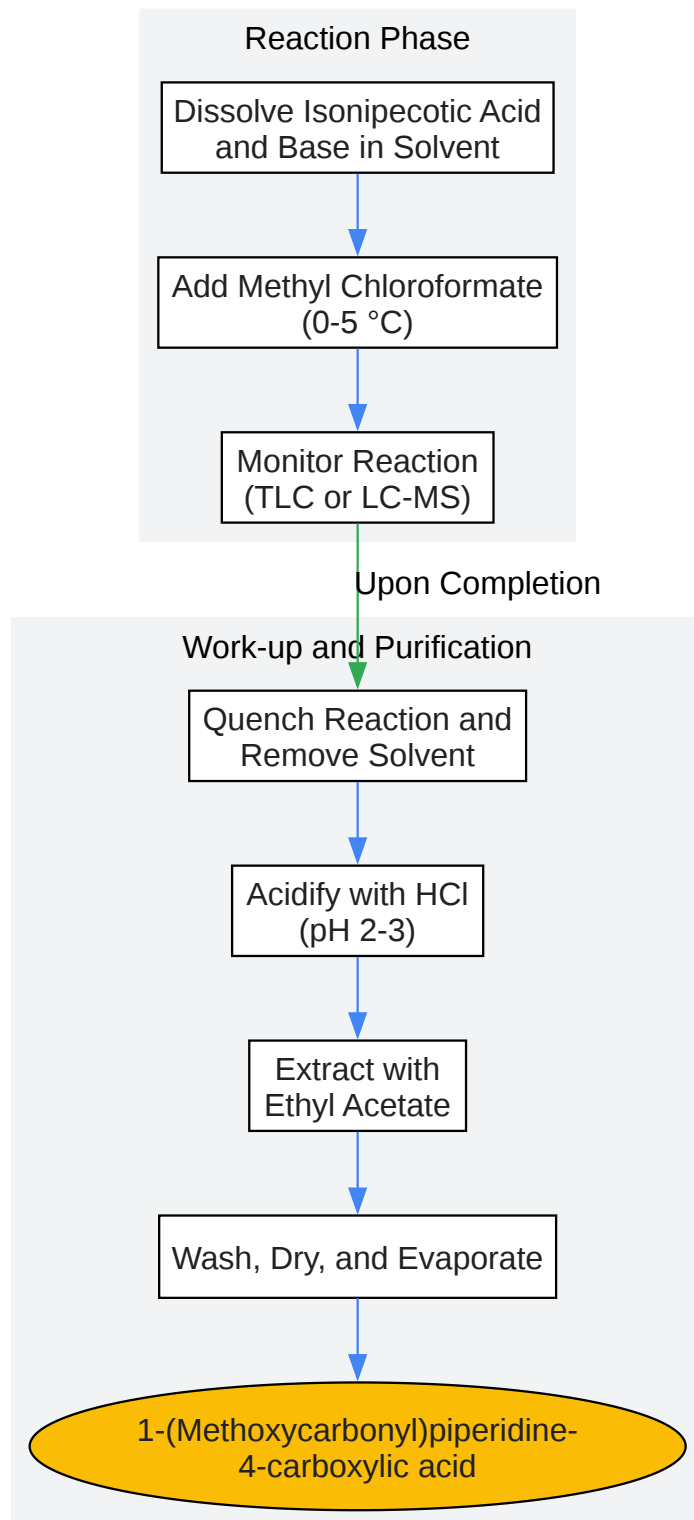
- Isonipecotic acid
- Methyl chloroformate
- A suitable base (e.g., triethylamine, sodium carbonate)
- An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)

- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction
- Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

- **Dissolution:** Isonipecotic acid is dissolved or suspended in the chosen solvent system along with the base. The base is crucial to neutralize the HCl generated during the reaction.
- **Acylation:** The mixture is cooled in an ice bath (0-5 °C). Methyl chloroformate is added dropwise to the stirred solution. The reaction is exothermic and careful temperature control is necessary to prevent side reactions.
- **Reaction Monitoring:** The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.
- **Work-up:** Once the reaction is complete, the solvent may be removed under reduced pressure. The residue is then taken up in water.
- **Acidification:** The aqueous solution is cooled and acidified to a pH of approximately 2-3 using hydrochloric acid. This step protonates the carboxylic acid, causing the product to precipitate if it has low aqueous solubility, or prepares it for extraction.
- **Extraction:** The product is extracted from the acidic aqueous layer using an organic solvent like ethyl acetate. The organic layers are combined.
- **Purification:** The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

## Workflow for the Synthesis of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

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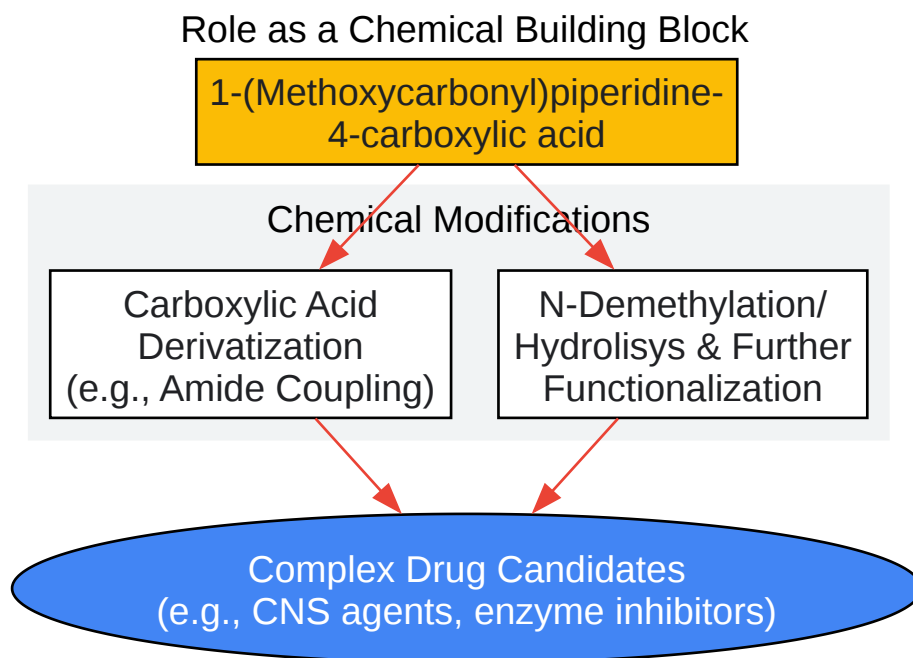
Synthesis Workflow Diagram

## Applications in Drug Development

**1-(Methoxycarbonyl)piperidine-4-carboxylic acid** is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial building block or scaffold in the synthesis of more complex drug candidates. The piperidine ring is a common motif in many approved drugs due to its favorable pharmacokinetic properties.

The presence of two distinct functional groups—the carboxylic acid and the N-methoxycarbonyl group—allows for orthogonal chemical modifications. The carboxylic acid can be converted to amides, esters, or other functional groups, while the methoxycarbonyl group can be hydrolyzed to reveal the secondary amine for further derivatization. This versatility makes it a valuable intermediate in medicinal chemistry.

Derivatives of piperidine-4-carboxylic acid are explored in various therapeutic areas, including neuroscience, for their potential to interact with neurotransmitter systems.<sup>[2]</sup> The N-protected versions, such as N-Boc-piperidine-4-carboxylic acid, are widely used in peptide synthesis and the development of novel therapeutics.<sup>[2][3][4]</sup>



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